Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 7-oxo-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-7(12)5-4-6(11)9-8-10(5)2-3-14-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIZITNNUSTRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C2N1C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33304-83-5 | |
| Record name | METHYL 7-OXO-7H-(1,3)THIAZOLO(3,2-A)PYRIMIDINE-5-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate has been investigated for its potential as a pharmacological agent. Research indicates that compounds with a thiazolo-pyrimidine core exhibit significant biological activities, particularly as adenosine receptor antagonists.
Adenosine Receptor Antagonism
A study explored the synthesis of derivatives of thiazolo[5,4-d]pyrimidines, which are structurally related to this compound. These derivatives were evaluated for their affinity towards human adenosine receptors (hA1, hA2A, and hA3). Some derivatives demonstrated high selectivity and potency at the hA3 receptor, suggesting that similar modifications to this compound could yield effective antagonists for therapeutic use in conditions like cancer and inflammation .
Synthetic Organic Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for various chemical modifications that can lead to the synthesis of more complex molecules.
Synthesis of Heterocycles
This compound can be utilized in multi-component reactions to synthesize diverse bioactive heterocycles. These reactions are critical in developing new pharmaceuticals and agrochemicals . The compound's reactivity can facilitate the formation of carbon-carbon and carbon-nitrogen bonds under environmentally friendly conditions .
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound may have potential uses in material science due to its structural properties.
Polymerization Studies
Research into polymerization techniques has indicated that compounds like this compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities . This application is particularly relevant in developing advanced materials for electronics and coatings.
Mechanism of Action
The mechanism of action of Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate derivatives differ primarily in substituents at positions 2, 3, and 7, which significantly influence their physical, spectral, and reactivity properties. Key comparisons include:
Physical and Spectral Properties
- Melting Points : Aromatic substituents (e.g., 4-fluorophenyl in 13c ) increase melting points (220–222°C) compared to alkyl groups (165–167°C for 13a ) due to enhanced intermolecular interactions .
- Spectral Signatures :
Reactivity and Functionalization
- Ester Group : The methyl ester at position 5 is hydrolyzable to carboxylic acids (e.g., 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate, CAS 1016817-12-1) for further derivatization .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-F in 13c ) enhance electrophilic reactivity, while bulky aryl groups (e.g., p-tolyl in 13b ) may sterically hinder nucleophilic attacks .
Crystallographic and Supramolecular Features
- Crystal Packing : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-...-6-carboxylate exhibits π-halogen interactions in its crystal lattice, a feature absent in the methyl ester parent compound due to smaller substituents .
- Hydrogen Bonding : Derivatives with NH or OH groups (e.g., hydrates) form extended hydrogen-bonded networks, influencing solubility and stability .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
- X-ray Diffraction : Resolves stereochemical ambiguities and crystal packing effects .
What challenges arise in crystallographic analysis of thiazolopyrimidines?
Advanced Research Question
- Disorder in flexible substituents : Methoxy or benzylidene groups may require constrained refinement .
- Twinned crystals : SHELXL’s TWIN command is used to model overlapping lattices .
- Weak diffraction : High-resolution synchrotron data improves electron density maps for light atoms (e.g., sulfur) .
What is the proposed mechanism for antimicrobial activity in this compound?
Advanced Research Question
The thiadiazolopyrimidine core may inhibit microbial enzymes (e.g., dihydrofolate reductase) via π-π stacking or hydrogen bonding. Molecular docking studies suggest interactions with bacterial DNA gyrase or fungal cytochrome P450 . Activity correlates with substituent electronegativity, as seen in ethyl 2-(methylsulfanyl) derivatives .
How can derivatives be designed to enhance bioactivity and selectivity?
Advanced Research Question
- Rational design : Introduce pharmacophores (e.g., pyridinylmethylene) to target specific enzymes .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- Prodrug strategies : Ester hydrolysis in vivo generates active carboxylic acid metabolites .
How are solubility issues addressed in biological assays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
